molecular formula C18H17ClN2O3 B3015799 Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate CAS No. 1488384-49-1

Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate

Cat. No. B3015799
M. Wt: 344.8
InChI Key: NMKDHLKWOLNSBU-UHFFFAOYSA-N
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Description

“Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate” is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure also includes a benzyl group and a 2-chloropyridine-4-carbonyl group.


Chemical Reactions Analysis

Pyrrolidine derivatives, including “Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate”, can undergo various chemical reactions . These include reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with amines to form amides .

Future Directions

The future directions for “Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-11-14(8-9-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDHLKWOLNSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate

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